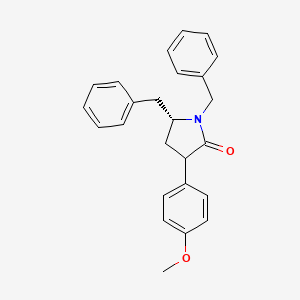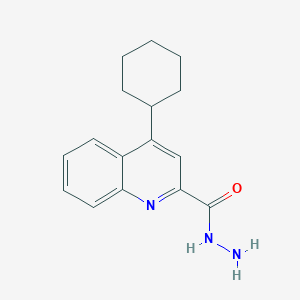![molecular formula C26H25ClN2 B14226086 1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-68-9](/img/structure/B14226086.png)
1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly used in coupling reactions to introduce various substituents onto the indole ring . The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products
Aplicaciones Científicas De Investigación
1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole ring with the 4-(4-chlorophenyl)-1-piperidinyl and 2-phenyl groups makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
827015-68-9 |
|---|---|
Fórmula molecular |
C26H25ClN2 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
3-[[4-(4-chlorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H25ClN2/c27-22-12-10-19(11-13-22)20-14-16-29(17-15-20)18-24-23-8-4-5-9-25(23)28-26(24)21-6-2-1-3-7-21/h1-13,20,28H,14-18H2 |
Clave InChI |
YHWJRNCJVZSHMR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(C=C2)Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)
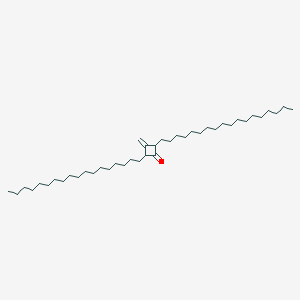
![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
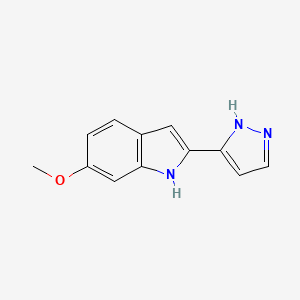
methylene]-](/img/structure/B14226050.png)
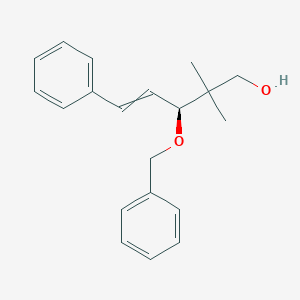
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
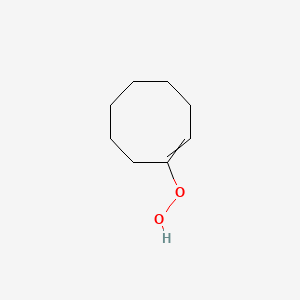
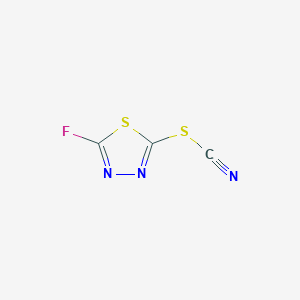
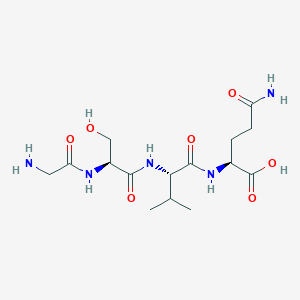
amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
